TC13172 is a novel compound identified as a potent inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), which plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory processes and cell death pathways.
TC13172 was developed through a series of studies aimed at identifying effective MLKL inhibitors. It belongs to a new class of necroptosis inhibitors that exhibit single nanomolar potency, making it one of the most effective compounds in this category. The discovery process involved using activity-based protein profiling methods to ascertain its binding mechanisms and efficacy against MLKL .
The synthesis of TC13172 involves several key steps, typically starting from readily available precursors. The synthesis is characterized by its efficiency and the use of eco-sustainable practices. Specific details regarding the synthetic route may include:
The synthetic pathway has been optimized to enhance yield and reduce environmental impact, aligning with modern green chemistry principles. Detailed reaction conditions (temperature, time, and concentration) are typically documented in research publications to allow reproducibility .
TC13172's molecular structure is characterized by specific functional groups that facilitate its interaction with MLKL. The compound's design is based on structural motifs known to bind effectively to target proteins.
The primary chemical reaction involving TC13172 is its interaction with MLKL. This compound covalently binds to Cysteine86 (Cys-86) on the MLKL protein, inhibiting its function and thereby preventing necroptosis.
TC13172 inhibits necroptosis by disrupting the signaling pathways that activate MLKL. Upon binding to Cys-86, it prevents MLKL from undergoing conformational changes necessary for pore formation in cellular membranes.
Research indicates that this inhibition leads to decreased cell death in models where necroptosis is triggered by inflammatory signals. Additionally, studies have shown that TC13172 can modulate downstream effects such as ATP depletion and mitochondrial dysfunction associated with necroptosis .
Relevant data regarding these properties help inform formulation strategies for potential clinical applications.
TC13172 has significant potential in various research areas:
TC13172 (chemical name: 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-1,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6-dione) was first described in 2017 by Wang et al. during a screen for necroptosis inhibitors. Identified initially as "Compound 15" in their chemical library, it was subsequently designated TC13172 following optimization efforts. This nomenclature reflects its position within a proprietary compound series at the discovering institution [1] [6].
The discovery employed BTC-ABPP (Converting Biochemistry to Chemistry Activity-Based Protein Profiling), a technique coupling functional screening with target identification. Using LC-MS/MS analysis, researchers unequivocally demonstrated that TC13172 covalently binds to Cysteine 86 (Cys86) within the human MLKL pseudokinase domain. This represented the first precise mapping of an MLKL inhibitor’s binding site, confirming MLKL as a druggable target [1] [6].
Table 1: Key Discovery Milestones for TC13172
Parameter | Detail | Citation |
---|---|---|
Discovery Year | 2017 | [1] [6] |
Primary Target | Human MLKL (Cysteine 86) | [1] |
Discovery Method | BTC-ABPP + LC-MS/MS | [1] |
Initial Potency (EC₅₀) | 2 nM in HT-29 cells (necroptosis inhibition) | [2] |
Chemical Aliases | Compound 15, TC-13172 | [1] [6] |
TC13172 belongs to the xanthine-derived uracil analogs structurally characterized by a modified purine scaffold. Its core consists of a 1,7-dimethyl-8-(methylsulfonyl)-xanthine framework linked via a propargyl bridge to a meta-hydroxyphenyl group. This configuration confers both target specificity and reactivity toward Cys86 [1] [6] [9].
Key Structural and Physicochemical Features:
Table 2: Structural Determinants of TC13172 Function
Structural Element | Role in MLKL Inhibition | Consequence |
---|---|---|
Covalent Warhead (Propargyl Linker) | Electrophilic attack by Cys86 | Irreversible target engagement |
8-Methylsulfonyl Group | Enhances solubility; minor allosteric effects | Improved cellular bioavailability |
3-Hydroxyphenyl Moiety | H-bonding with MLKL pseudokinase domain | Binding affinity enhancement |
1,7-Dimethylxanthine Core | Mimics nucleotide structure | Pseudokinase domain occupancy |
Compared to early MLKL inhibitors like Necrosulfonamide (NSA), TC13172 exhibits superior potency (EC₅₀ = 2 nM vs. NSA’s ~200 nM) and reduced off-target reactivity due to its optimized electrophilicity. However, newer uracil derivatives (e.g., compounds 56 and 66) show slower reaction kinetics with glutathione, suggesting potentially improved selectivity over TC13172 [6] [9].
TC13172 exerts its necroptosis-blocking function by specifically disrupting MLKL activation downstream of RIPK3 phosphorylation. Necroptosis initiation (e.g., via TNFα + SMAC mimetic + caspase inhibitor) triggers RIPK3-mediated phosphorylation of MLKL at Thr357/Ser358. This prompts MLKL oligomerization, translocation to phosphatidylinositol phosphate (PIP)-rich plasma membranes, and pore formation—events efficiently halted by TC13172 [3] [4] [7].
Mechanistic Insights:
Inhibition of Conformational Activation:TC13172 binding to Cys86 locks MLKL in an auto-inhibited state. The pseudokinase domain cannot release the N-terminal four-helix bundle (4HB) "killer" domain, preventing its membrane-disrupting function [5] [9].
Blockade of Oligomerization & Translocation:In cellular models (e.g., HT-29 cells), pretreatment with TC13172 (100 nM) significantly reduces phosphorylated MLKL (pMLKL) accumulation in membrane fractions without affecting RIPK3-mediated MLKL phosphorylation. This confirms its action after phosphorylation but before membrane association [1] [2].
Alternative Pathways Unaffected:TC13172 does not inhibit RIPK1, RIPK3, caspase-8, or other necrosome components. Its specificity for MLKL makes it a clean tool for distinguishing MLKL-dependent necroptosis from apoptosis, pyroptosis, or MLKL-independent necrosis [4] [7].
Table 3: TC13172 in the Context of Necroptosis Signaling
Step in Necroptosis | Effect of TC13172 | Experimental Evidence |
---|---|---|
RIPK3 phosphorylation | No inhibition | pMLKL levels unchanged in immunoblots |
MLKL oligomerization | Disrupted | Reduced high-molecular-weight complexes |
Membrane translocation | Blocked | Loss of pMLKL in membrane fractions |
Ion flux / Membrane rupture | Prevented | Cell viability maintained via ATP assays |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7